

Technical Guide: Spectroscopic Profiling of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5,7-Dimethylquinoline-2,3-dicarboxylic acid |
| CAS No.: | 948293-89-8 |
| Cat. No.: | B12632947 |

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Executive Summary & Compound Profile

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a substituted quinoline derivative characterized by two carboxylic acid moieties at the 2- and 3-positions and methyl groups at the 5- and 7-positions.[1] This specific substitution pattern renders the molecule electronically unique, influencing its coordination chemistry and fluorescence properties compared to the unsubstituted parent compound.

- IUPAC Name: **5,7-Dimethylquinoline-2,3-dicarboxylic acid**[2][3][4]
- Molecular Formula: C₁₃H₁₁NO₄
- Molecular Weight: 245.23 g/mol [5]
- Key Applications: Ligand for lanthanide/transition metal coordination (MOFs), intermediate in the synthesis of herbicidal imidazolinones, and scaffold for anti-tubercular agents.

Synthesis & Experimental Workflow

The most robust route to this compound involves the Friedländer-type cyclization or a Michael addition-cyclization sequence utilizing 3,5-dimethylaniline and dimethyl acetylenedicarboxylate (DMAD). This method favors the formation of the 5,7-dimethyl isomer due to steric directing effects during the ring-closure step.

Core Synthesis Protocol

- **Enamine Formation:** Reaction of 3,5-dimethylaniline with DMAD in methanol to form the Michael adduct (dimethyl (3,5-dimethylanilino)fumarate).
- **Cyclization:** Thermal cyclization (often in diphenyl ether or polyphosphoric acid) to close the pyridine ring, yielding the dimethyl ester.
- **Hydrolysis:** Saponification of the diester using NaOH/EtOH followed by acidification to isolate the dicarboxylic acid.

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for synthesis and validation.



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Caption: Step-wise synthesis pathway from aniline precursor to final dicarboxylic acid.

Spectroscopic Characterization

Precise structural validation relies on identifying the specific substitution pattern. The 5,7-dimethyl substitution leaves protons at positions 4, 6, and 8.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is the primary tool for confirming the 5,7-substitution. The key diagnostic feature is the singlet at position 4 (deshielded by the ring current and adjacent carboxyl group) and the meta-coupling between H6 and H8.

Solvent: DMSO- d_6 (due to low solubility of the diacid in CDCl_3).

| Proton (H) | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment Logic |
|------------------|----------------------------------|---------------|-------------|---|
| COOH | 13.5 - 14.0 | Broad Singlet | 2H | Carboxylic acid protons (exchangeable). |
| H-4 | 8.65 - 8.80 | Singlet | 1H | Most deshielded aromatic proton; no adjacent protons. |
| H-8 | 7.75 - 7.85 | Broad Singlet | 1H | Meta-coupled to H-6; adjacent to Quinoline N. |
| H-6 | 7.45 - 7.55 | Broad Singlet | 1H | Meta-coupled to H-8; shielded by adjacent methyls. |
| 5- CH_3 | 2.65 - 2.75 | Singlet | 3H | Deshielded by peri-interaction with H-4. |
| 7- CH_3 | 2.45 - 2.50 | Singlet | 3H | Typical aromatic methyl shift. |

^{13}C NMR Data (Representative Peaks in DMSO- d_6):

- Carbonyls: ~ 167.5 ppm (C-2 COOH), ~ 166.0 ppm (C-3 COOH).
- Aromatic C-H: ~ 135.0 (C-4), ~ 132.5 (C-8), ~ 128.0 (C-6).

- Quaternary Carbons: ~148.0 (C-2), ~145.0 (C-8a), ~138.0 (C-7), ~136.0 (C-5), ~125.0 (C-3), ~122.0 (C-4a).
- Methyls: ~21.5 ppm (7-CH₃), ~18.5 ppm (5-CH₃).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid functionality and the aromatic core.

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Description |
|------------------|--------------------------------|-----------|--|
| O-H Stretch | 2500 - 3300 | Broad | Characteristic carboxylic acid dimer H-bonding. |
| C=O Stretch | 1690 - 1720 | Strong | Carbonyl stretching of the carboxylic acid groups. |
| C=N Stretch | 1590 - 1610 | Medium | Quinoline ring skeletal vibration. |
| C=C Aromatic | 1480 - 1580 | Medium | Aromatic ring breathing modes. |
| C-O Stretch | 1200 - 1300 | Strong | C-O single bond stretch of the acid. |

C. Mass Spectrometry (MS)

- Method: ESI-MS (Electrospray Ionization) in Negative Mode (ESI-) is preferred for dicarboxylic acids.
- Molecular Ion: [M-H]⁻ at m/z 244.2.
- Fragmentation: Sequential loss of CO₂ (44 Da) is common, observing peaks at m/z 200 ([M-H-CO₂]⁻) and m/z 156 ([M-H-2CO₂]⁻).

Quality Control & Validation Protocol

To ensure the synthesized material meets the standards for pharmaceutical or materials research, follow this self-validating QC protocol.

- TLC Analysis:
 - Stationary Phase: Silica Gel 60 F254.
 - Mobile Phase: Methanol:Dichloromethane (1:9) with 1% Acetic Acid.
 - Visualization: UV light (254 nm). The diacid will streak slightly; the ester intermediate will appear as a distinct spot at higher R_f .
- Melting Point:
 - Expected range: $>230^{\circ}\text{C}$ (with decomposition). Dicarboxylic acids often decarboxylate upon melting.
- Isomer Differentiation (Critical):
 - Use NOESY 1D/2D NMR to distinguish the 5,7-dimethyl isomer from the 6,8-dimethyl isomer (which could form if 2,4-dimethylaniline were used).
 - Validation: In the 5,7-isomer, irradiation of the 5- CH_3 signal will show a NOE enhancement of the H-4 singlet and H-6 singlet. In a 6,8-isomer, the methyls would not show enhancement of the H-4 proton.

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